5-Demethylnobiletin

Beschreibung

Demethylnobiletin has been reported in Citrus reticulata, Clinopodium thymifolium, and other organisms with data available.

antineoplastic from Citrus plants; structure in first source

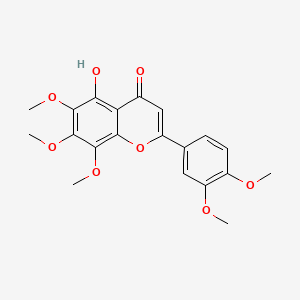

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O8/c1-23-12-7-6-10(8-14(12)24-2)13-9-11(21)15-16(22)18(25-3)20(27-5)19(26-4)17(15)28-13/h6-9,22H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFJNFPSMUCECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176134 | |

| Record name | 5-Demethylnobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethylnobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2174-59-6 | |

| Record name | 5-Demethylnobiletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2174-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Demethylnobiletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Demethylnobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-DESMETHYLNOBILETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGE0V42MOT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethylnobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 - 146 °C | |

| Record name | Demethylnobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Demethylnobiletin: A Technical Guide to Natural Sources and Isolation

Introduction: 5-Demethylnobiletin (5-DN), a hydroxylated polymethoxyflavone (HPMF), is a flavonoid found primarily in citrus fruits. It is a derivative of nobiletin, a more abundant polymethoxyflavone (PMF), and has garnered significant attention from researchers for its diverse health-promoting properties, including anti-inflammatory, anticancer, and neuroprotective activities. Studies have shown that 5-DN often exhibits stronger bioactivities than its precursor, nobiletin. This guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and production, and insights into its biological action for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound occurs naturally in a limited number of plant species, most notably within the Citrus genus. Its concentration is significantly lower than its parent compound, nobiletin.

-

Citrus Fruits: The primary natural sources of 5-DN are citrus fruits, where it is found almost exclusively in the peels. Species reported to contain this compound include Citrus reticulata (mandarin orange), Citrus sinensis (sweet orange), and Citrus paradisi (grapefruit).

-

Aged Citrus Peels: The concentration of this compound can increase in citrus peels during storage or aging. This is due to the natural demethylation of nobiletin over time.

-

Other Botanical Sources: Beyond citrus, this compound has been identified in other plant species, including Clinopodium thymifolium and Sideritis tragoriganum.

Due to its low natural abundance, direct isolation from raw plant material is often inefficient. A more common and higher-yielding approach is the semi-synthesis of 5-DN from the more readily available nobiletin through a demethylation reaction.

Isolation and Production Methodologies

The acquisition of pure this compound can be approached via two main routes: direct extraction and purification from natural sources, or the chemical conversion from nobiletin.

Route 1: Direct Extraction and Isolation

This process involves extracting the compound from citrus peel, followed by chromatographic purification.

-

Preparation of Plant Material: Dried citrus peels are ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered peel is subjected to extraction with a suitable solvent. Common solvents for polymethoxyflavones include ethanol, methanol, and hexane. A 75% ethanol solution has been shown to be highly efficient. The extraction can be performed at elevated temperatures (e.g., 60°C) to improve yield.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract rich in flavonoids.

-

Purification by High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a highly effective technique for separating compounds from complex mixtures without a solid support matrix.

-

Solvent System: A two-phase solvent system is selected. A commonly used system for separating polymethoxyflavones is n-hexane-ethyl acetate-methanol-water (e.g., in a 1:0.8:1:1 v/v ratio).

-

Operation: The crude extract is dissolved in the solvent mixture and injected into the HSCCC instrument. The separation occurs based on the differential partitioning of the compounds between the two liquid phases.

-

Fraction Collection: Fractions are collected and analyzed by HPLC to identify those containing this compound.

-

-

Final Purification: Fractions rich in 5-DN may be pooled and subjected to further purification by preparative HPLC if necessary to achieve high purity (>98%).

Route 2: Semi-synthesis from Nobiletin via Acid-Catalyzed Demethylation

This is the most common and efficient method for producing gram-scale quantities of this compound, leveraging the high abundance of nobiletin in citrus peels.

-

Isolation of Nobiletin: Nobiletin is first isolated in large quantities from sweet orange peel extract using flash column chromatography.

-

Reaction Setup: Pure nobiletin is dissolved in a solution of hydrochloric acid (e.g., 1 gram of nobiletin in 1000 mL of 3M HCl).

-

Reaction Conditions: The reaction mixture is heated to 80°C and maintained for up to 72 hours. The progress of the reaction can be monitored over time by taking aliquots.

-

Quenching and Extraction: After the desired reaction time, the mixture is cooled and neutralized (e.g., with NaOH) to stop the reaction. The aqueous solution is then extracted with an organic solvent, such as ethyl acetate, to recover the demethylated product.

-

Purification: The ethyl acetate extract, containing this compound and any unreacted nobiletin, is dried and can be purified using the chromatographic methods described in Route 1 (HSCCC or preparative HPLC).

Analytical Methods: HPLC

High-Performance Liquid Chromatography is essential for both monitoring the reaction progress and verifying the purity of the final product.

-

Column: A reversed-phase C18 column is typically used (e.g., 15 cm x 4.6 mm, 3 µm particle size).

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (A) and an organic solvent (B). For example:

-

Solvent A: Water/acetonitrile/THF (75:20:5) with 50 mM ammonium acetate, pH 3.0.

-

Solvent B: Water/acetonitrile/THF (50:40:10) with 50 mM ammonium acetate, pH 3.0.

-

-

Elution Program: An optimized isocratic elution with 50% Solvent B can achieve good separation within 10 minutes.

-

Detection: A UV detector set to 330 nm is suitable for detecting polymethoxyflavones.

-

Retention Times: Under specific isocratic conditions, nobiletin and this compound have been reported to have retention times of approximately 4.3 minutes and 7.5 minutes, respectively.

Quantitative Data

The yield of this compound is highly dependent on the chosen method. Direct isolation yields are often low, while semi-synthesis provides a more controlled and abundant supply.

Table 1: Yield of this compound from Acid-Catalyzed Demethylation of Nobiletin

| Reaction Time (hours) | Yield of this compound (%) |

| 1 | 6.3 |

| 2 | 11.4 |

| 4 | 19.1 |

| 8 | 25.5 |

| 16 | 37.0 |

| 24 | 45.4 |

| 48 | 56.7 |

| 72 | 58.8 |

Table 2: Purity of Polymethoxyflavones from Tangerine Peel via HSCCC

| Compound | Purity (%) |

| Nobiletin | 98.6 |

| Tangeretin | 99.8 |

| 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone (this compound) | 96.8 |

| 3,5,6,7,8,3',4'-heptamethoxyflavone | 95.9 |

Visualized Workflows and Pathways

Experimental Workflow Diagrams

The process of obtaining pure this compound can be visualized as a multi-step workflow, starting from the raw citrus peel.

Caption: Workflow for direct isolation vs. semi-synthesis of 5-DN.

Caption: Experimental steps for converting nobiletin to 5-DN.

Signaling Pathway

This compound exerts its biological effects by modulating various intracellular signaling pathways. One key pathway is the LKB1-AMPK cascade, which is crucial for regulating cellular energy homeostasis and lipid metabolism.

Caption: 5-DN inhibits lipid accumulation via the LKB1-AMPK pathway.

physical and chemical properties of 5-Demethylnobiletin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 5-Demethylnobiletin (5DN), a significant polymethoxyflavone found predominantly in citrus peels. This document outlines its fundamental characteristics, details the experimental protocols for their determination, and explores the key signaling pathways it modulates, making it a valuable resource for professionals in research, and drug discovery and development.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name 2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one, is a flavonoid that has garnered significant interest for its diverse biological activities.[1][2] The physical and chemical properties of this compound are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₈ | [1][3][4][5] |

| Molecular Weight | 388.37 g/mol | [2][3][5][6] |

| Appearance | Solid, Yellow powder | [3][7][8] |

| Melting Point | 145 - 146 °C | [3][8][9][10] |

| Boiling Point | 601.4 °C (Predicted) | [2][8] |

| pKa (Strongest Acidic) | 9.66 (Predicted) | [9] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Water | 0.031 g/L (Predicted) | [9] |

| Dimethylformamide (DMF) | 10 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [1] |

| Ethanol | Insoluble | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | [1] |

| Chloroform | Soluble | [11] |

| Dichloromethane | Soluble | [11] |

| Ethyl Acetate | Soluble | [11] |

| Acetone | Soluble | [11] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Data | Values | Source |

| UV-Vis λmax | 253, 284, 339 nm | [1] |

| ¹H NMR | Spectra available | [12] |

| ¹³C NMR | Spectra available | [13][14] |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially.

-

Once the temperature is within 20 °C of the expected melting point (145-146 °C), the heating rate is reduced to 1-2 °C/min to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid phase has transitioned to liquid is recorded as the end of the melting range.

-

-

Purity Assessment: A sharp melting range of 0.5-1 °C is indicative of a high-purity compound.

Solubility Determination

The shake-flask method is a standard protocol for determining the solubility of a compound in various solvents.

-

Materials: this compound, selected solvents (e.g., DMSO, DMF, water), vials, an orbital shaker, and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a calibrated analytical method.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax), which is characteristic of the compound's electronic structure.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration should be such that the maximum absorbance falls within the linear range of the instrument (typically 0.2-0.8 AU).

-

Procedure:

-

The spectrophotometer is blanked using the same solvent as the sample.

-

The sample solution is placed in a quartz cuvette.

-

The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm).

-

The wavelengths of maximum absorbance are identified from the spectrum. Flavonoids typically exhibit two major absorption bands: Band I (300-380 nm) and Band II (240-280 nm).[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Procedure:

-

The NMR spectrometer is tuned and shimmed for the specific sample and solvent.

-

Standard ¹H and ¹³C NMR spectra are acquired.

-

Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.

-

The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the molecule.

-

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several critical signaling pathways involved in cellular processes such as inflammation, apoptosis, and autophagy.

Key Signaling Pathways

This compound exerts its biological effects through the regulation of pathways including:

-

MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.[16]

-

PKA/CREB Pathway: Plays a role in memory, and cellular metabolism.[16]

-

JAK2/STAT3 Pathway: A critical pathway in cytokine signaling and inflammation.[16]

-

ROS-AKT/mTOR Pathway: Central to the regulation of apoptosis and autophagy.[16]

Below are graphical representations of these pathways.

References

- 1. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. oncotarget.com [oncotarget.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medwinpublishers.com [medwinpublishers.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

5-Demethylnobiletin: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Demethylnobiletin (5-DMN), a polymethoxyflavone predominantly found in citrus fruits, has emerged as a promising natural compound with potent anticancer activities.[1][2][3] This technical document provides an in-depth analysis of the molecular mechanisms through which 5-DMN exerts its effects on cancer cells. It consolidates findings from numerous in vitro and in vivo studies, detailing the compound's impact on critical cellular processes, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling cascades and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of 5-DMN's mechanism of action.

Introduction

Polymethoxyflavones (PMFs) are a unique class of flavonoids characterized by multiple methoxy groups on their core flavone structure, with citrus peels being their primary natural source.[2] this compound (5-hydroxy-6,7,8,3',4'-pentamethoxyflavone) is a significant derivative of nobiletin, often generated during the storage of citrus peel.[2] Notably, research has consistently shown that 5-DMN exhibits more potent anticancer effects than its parent compound, nobiletin, across various cancer cell lines, including colon, lung, and glioblastoma.[2][4][5] Its multifaceted mechanism of action, targeting several cancer hallmarks, makes it a compelling candidate for further investigation in cancer chemoprevention and therapy.

Core Anticancer Mechanisms

5-DMN's efficacy stems from its ability to concurrently influence multiple cellular processes that are fundamental to cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism of 5-DMN is the induction of programmed cell death, or apoptosis. This is achieved predominantly through the intrinsic, mitochondria-mediated pathway.

-

Modulation of Bcl-2 Family Proteins: In glioblastoma and colon cancer cells, 5-DMN treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4][6] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeabilization.

-

Activation of Caspase Cascade: The change in mitochondrial membrane potential triggers the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. Studies have demonstrated that 5-DMN treatment leads to the cleavage and activation of initiator caspase-9 and effector caspase-3.[4][6][7] Activated caspase-3 is responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis. In some cancer types, such as lung cancer, activation of caspase-8 has also been observed, suggesting a potential interplay with the extrinsic apoptotic pathway.[7]

Cell Cycle Arrest

5-DMN effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, depending on the cancer type.

-

G0/G1 Phase Arrest: In glioblastoma cells (U87-MG, A172, U251), 5-DMN induces arrest at the G0/G1 checkpoint.[2][4][6][8] This is mechanically linked to the downregulation of key regulatory proteins, Cyclin D1 and cyclin-dependent kinase 6 (CDK6).[2][4][6]

-

G2/M Phase Arrest: In lung cancer cells (A549, CL1-5), 5-DMN causes cell cycle arrest at the G2/M phase.[2][9] This effect is associated with the promotion of tubulin polymerization and reduced levels of cdc2 and cdc25, key regulators of the G2/M transition.[9]

-

S Phase Arrest: In acute myeloid leukemia (AML) cells, 5-DMN treatment results in S phase arrest through the regulation of p21, cyclin E1, and cyclin A1 expression.[3][10]

Induction of Autophagy

In addition to apoptosis, 5-DMN can induce autophagy, a cellular self-degradation process. In lung cancer cells, 5-DMN-induced autophagy is mediated by the activation of the JNK signaling pathway.[9] Interestingly, studies suggest that this autophagic response can mitigate apoptosis. When autophagy is inhibited with agents like 3-methyladenine, the apoptotic effects of 5-DMN are significantly enhanced.[9]

Anti-Metastatic and Anti-Angiogenic Effects

5-DMN has been shown to inhibit the migration and invasion of glioblastoma cells.[2][4] In colon cancer xenograft models, 5-DMN treatment was associated with the inhibition of key markers for inflammation (COX-2) and angiogenesis (VEGF), suggesting a broader impact on the tumor microenvironment.[5]

Modulation of Key Signaling Pathways

The diverse anticancer effects of 5-DMN are orchestrated through its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt, MAPK/ERK, and STAT3 Pathways

In glioblastoma, one of the most well-documented mechanisms of 5-DMN is its simultaneous inhibition of the ERK1/2, PI3K/Akt, and STAT3 signaling pathways.[4][6][8] These pathways are central to regulating cell survival, proliferation, and growth.[11][12][13] 5-DMN treatment leads to a significant reduction in the phosphorylation (activation) of ERK1/2, Akt, and STAT3.[4][6] The inhibition of these interconnected pathways culminates in the observed cell cycle arrest and apoptosis.

References

- 1. This compound: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells [frontiersin.org]

- 3. ir.cnu.edu.tw [ir.cnu.edu.tw]

- 4. This compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic Anticancer Effect of a Combination of Paclitaxel and this compound Against Lung Cancer Cell Line In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Inhibits Cell Proliferation, Downregulates ID1 Expression, Modulates the NF-κB/TNF-α Pathway and Exerts Antileukemic Effects in AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

5-Demethylnobiletin: A Technical Guide to its Modulation of Anti-inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Demethylnobiletin (5-DN), a hydroxylated polymethoxyflavone predominantly found in citrus peels, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of 5-DN, with a focus on its modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 5-DN's therapeutic potential. We will delve into the quantitative data from pertinent studies, detail the experimental protocols used to elucidate these findings, and visualize the complex signaling networks involved.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting key signaling pathways involved in the inflammatory response. In vitro and in vivo studies have demonstrated that 5-DN and its metabolites can significantly suppress the production of pro-inflammatory mediators. The principal mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, and the activation of the Nrf2-mediated antioxidant response. Furthermore, evidence suggests a regulatory role for 5-DN in the JAK/STAT signaling cascade.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of this compound (5-DN) and its major metabolites: 5,3′-didemethylnobiletin (M1), 5,4′-didemethylnobiletin (M2), and 5,3′,4′-tridemethylnobiletin (M3). The data is primarily derived from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators by 5-DN and its Metabolites

| Compound | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | PGE2 Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) | Reference |

| 5-DN | 10 | ~23 | - | Significant Reduction | - | [1] |

| 4'-Demethylnobiletin | 10 | ~90 | - | - | - | [1] |

| 30 | >90 | ~98 | ~92 | ~99 | [1] | |

| 50 | ~100 | - | - | - | [1] | |

| M2 | 2 | ~24 | - | - | - | [1] |

| 10 | ~76 | - | Significant Reduction | - | [1] | |

| M3 | 5 | - | - | ~69 | - | [1] |

| 10 | ~31 | - | Significant Reduction | - | [1] | |

| 50 | ~100 | - | - | - | [1] |

Note: Data for 4'-Demethylnobiletin is included as a key metabolite of nobiletin, often studied in parallel with 5-DN.

Table 2: Inhibition of Pro-inflammatory Enzyme Expression by 5-DN and its Metabolites

| Compound | Concentration (µM) | iNOS Protein Expression | COX-2 Protein Expression | iNOS mRNA Expression | COX-2 mRNA Expression | Reference |

| 5-DN | 5 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] |

| 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] | |

| M2 | 5 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] |

| 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] | |

| M3 | 5 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] |

| 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] |

Table 3: Induction of Heme Oxygenase-1 (HO-1) Expression by 5-DN and its Metabolites

| Compound | Concentration (µM) | HO-1 Protein Expression (Fold Increase vs. LPS control) | Reference |

| 5-DN | 10 | ~7.7 | [3] |

| M1 | 10 | ~12.4 | [3] |

| M3 | 10 | ~3.0 | [3] |

| 20 | ~168.2 | [3] |

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of 5-DN are orchestrated through its influence on several critical intracellular signaling cascades.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Studies have shown that 5-DN and its metabolites inhibit the nuclear translocation of NF-κB subunits, thereby suppressing the expression of NF-κB target genes such as iNOS, COX-2, and various pro-inflammatory cytokines.[1]

Caption: 5-DN inhibits the NF-κB signaling pathway.

Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Signaling Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). 5-DN and its metabolites have been shown to activate the Nrf2 pathway, leading to the upregulation of these cytoprotective enzymes, which in turn contributes to the resolution of inflammation.[1][3]

Caption: 5-DN activates the Nrf2 antioxidant pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. A review has indicated that 5-DN's anti-inflammatory effects are partly mediated through the regulation of the MAPK pathway.[4] Additionally, a study on 4'-demethylnobiletin, a related metabolite, has shown that it can stimulate the phosphorylation of ERK.[5] Further research is needed to fully elucidate the specific effects of 5-DN on each of the MAPK components in an inflammatory context.

Caption: Putative inhibition of the MAPK pathway by 5-DN.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory diseases. A comprehensive review has highlighted the role of 5-DN in regulating the JAK2/STAT3 signaling pathway as one of its anti-inflammatory mechanisms.[4] This suggests that 5-DN may interfere with cytokine signaling, which is a critical component of the inflammatory response.

Caption: 5-DN modulates the JAK/STAT signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the anti-inflammatory effects of this compound.

General Experimental Workflow

Caption: General experimental workflow for in vitro studies.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Protocol Overview:

-

Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of 5-DN or its metabolites for a specified period.

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[6]

-

Nitric Oxide (NO) Assay (Griess Assay)

-

Principle: This assay quantifies the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant. The Griess reagent reacts with nitrite to form a purple azo dye, the intensity of which is proportional to the nitrite concentration.

-

Protocol Overview:

-

Collect the culture supernatant from cells treated with 5-DN and/or LPS.

-

Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at a wavelength of 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.[6]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For cytokine analysis, a sandwich ELISA is typically used.

-

Protocol Overview:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-1β, IL-6).

-

Add cell culture supernatants to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

After another incubation and wash, add a substrate that is converted by the enzyme into a colored product.

-

Measure the absorbance of the colored product using a microplate reader. The cytokine concentration is determined from a standard curve.

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Protocol Overview:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-p65, Nrf2, HO-1, β-actin).

-

Wash and incubate with a secondary antibody conjugated to an enzyme.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

-

Principle: qRT-PCR is used to measure the amount of a specific RNA. This is achieved by reverse transcribing the RNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR with a fluorescent reporter.

-

Protocol Overview:

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform real-time PCR using gene-specific primers for the target genes (e.g., iNOS, COX-2) and a reference gene (e.g., GAPDH).

-

The relative gene expression is calculated using the ΔΔCt method.[2]

-

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-inflammatory potential. Its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2, and JAK/STAT, underscores its multifaceted mechanism of action. The quantitative data presented in this guide highlights its efficacy in reducing the production of pro-inflammatory mediators and enzymes.

While the current body of research provides a strong foundation, further investigations are warranted to fully elucidate the therapeutic potential of 5-DN. Specifically, more detailed studies are needed to:

-

Quantify the direct effects of 5-DN on the phosphorylation of individual MAPK components (ERK, JNK, p38) in inflammatory models.

-

Investigate the potential role of 5-DN in modulating the NLRP3 inflammasome, a key player in sterile inflammation.

-

Conduct more extensive in vivo studies to confirm the anti-inflammatory efficacy of 5-DN in various disease models and to evaluate its pharmacokinetic and safety profiles.

A deeper understanding of these aspects will be crucial for the development of this compound as a novel therapeutic agent for the treatment of inflammatory diseases. The detailed protocols and pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers in this exciting field.

References

- 1. Anti-Inflammatory Property of this compound (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]

- 3. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4'-Demethylnobiletin, a bioactive metabolite of nobiletin enhancing PKA/ERK/CREB signaling, rescues learning impairment associated with NMDA receptor antagonism via stimulation of the ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Neuroprotective Profile of 5-Demethylnobiletin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Demethylnobiletin (5-DN), a hydroxylated polymethoxyflavone found in citrus peels, is emerging as a promising candidate for neuroprotective therapies. Preclinical in vitro studies have demonstrated its potential to mitigate neuronal damage through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities. This technical guide synthesizes the current in vitro evidence, providing a detailed examination of the experimental protocols used to evaluate its neuroprotective effects and the signaling pathways it modulates.

Quantitative Data Summary

The neuroprotective and anti-inflammatory effects of this compound and its primary metabolites have been quantified in various in vitro models. The following tables summarize key findings, providing a comparative overview of their efficacy.

Table 1: Anti-Inflammatory Effects of this compound and Its Metabolites on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [1][2]

| Compound | Concentration (µM) | Inhibition of NO Production (%) |

| This compound (5-DN) | 10 | 25.3 |

| 5,3'-didemethylnobiletin (M1) | 10 | 28.1 |

| 5,4'-didemethylnobiletin (M2) | 10 | 50.2 |

| 5,3',4'-tridemethylnobiletin (M3) | 20 | 66.7 |

Data adapted from a study on RAW 264.7 macrophage cells, a common model for studying inflammation relevant to neuroinflammation.[1][2]

Table 2: Cytotoxicity of this compound and Its Metabolites in RAW 264.7 Macrophages [1][2]

| Compound | Concentration (µM) | Cell Viability (%) |

| This compound (5-DN) | ≤ 10 | > 90 |

| 5,3'-didemethylnobiletin (M1) | ≤ 10 | > 90 |

| 5,4'-didemethylnobiletin (M2) | ≤ 10 | > 90 |

| 5,3',4'-tridemethylnobiletin (M3) | ≤ 20 | > 90 |

Cell viability was assessed using the MTT assay. Concentrations listed are those at which no significant cytotoxicity was observed.[1][2]

Key Signaling Pathways in Neuroprotection

This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways. These pathways are integral to cell survival, inflammation, and apoptosis.

Studies have indicated that 5-DN can regulate the JAK2/STAT3, caspase-dependent apoptosis, ROS-AKT/mTOR, MAPK, and PKA-CREB signaling pathways[3]. For instance, a related compound, 4'-demethylnobiletin, has been shown to stimulate the phosphorylation of ERK and CREB by activating a PKA/MEK/ERK pathway in cultured hippocampal neurons[4][5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of key experimental protocols employed in the study of this compound's neuroprotective effects.

Cell Culture and Treatment

-

Cell Lines:

-

BV-2 Microglia: A murine microglial cell line commonly used to model neuroinflammation.

-

RAW 264.7 Macrophages: A murine macrophage cell line used to study inflammation.[1][2]

-

PC12 Cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF), widely used as a model for neurotoxicity and neuroprotection studies.

-

HT22 Cells: A murine hippocampal neuronal cell line, particularly useful for studying glutamate-induced oxidative stress as it lacks ionotropic glutamate receptors.

-

SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, often used in models of Parkinson's disease.

-

Cell Viability Assay (MTT Assay)[1][2]

-

Cell Seeding: Plate cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours to allow for adherence.

-

Treatment: Treat the cells with varying concentrations of this compound and/or a neurotoxin for a specified duration (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.

-

Formazan Solubilization: Aspirate the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Nitric Oxide (NO) Determination (Griess Assay)[1][2]

-

Sample Collection: After cell treatment, collect the cell culture supernatant.

-

Griess Reagent: Prepare the Griess reagent, which is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

-

Reaction: Mix the cell supernatant with an equal volume of the Griess reagent and incubate at room temperature for a short period (e.g., 5-10 minutes). Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blotting for Protein Expression Analysis[1][2]

-

Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, phosphorylated and total forms of signaling proteins) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Conclusion

The in vitro data strongly suggest that this compound possesses significant neuroprotective properties, primarily through its anti-inflammatory and signaling-modulatory activities. Its ability to inhibit nitric oxide production and regulate key pathways such as JAK2/STAT3, MAPK, and PKA/CREB underscores its therapeutic potential for neurodegenerative diseases. Further research focusing on neuronal cell models under various neurotoxic insults is warranted to fully elucidate its mechanisms of action and to provide a more comprehensive quantitative assessment of its neuroprotective efficacy. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

- 1. Anti-Inflammatory Property of this compound (5-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4'-Demethylnobiletin, a bioactive metabolite of nobiletin enhancing PKA/ERK/CREB signaling, rescues learning impairment associated with NMDA receptor antagonism via stimulation of the ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

5-Demethylnobiletin and its Metabolites: A Technical Guide to their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Demethylnobiletin (5DN), a hydroxylated polymethoxyflavone found in citrus peels, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of 5DN and its primary metabolites: 5,3'-didemethylnobiletin (M1), 5,4'-didemethylnobiletin (M2), and 5,3',4'-tridemethylnobiletin (M3). Accumulating evidence, detailed herein, demonstrates that these metabolites often exhibit more potent anti-cancer and anti-inflammatory effects than the parent compound. This guide summarizes key quantitative data, provides detailed experimental methodologies for assessing biological activity, and visualizes the underlying signaling pathways.

Introduction

This compound is a natural flavonoid compound that has been the subject of extensive research due to its potential therapeutic applications.[1] Following oral administration, 5DN undergoes biotransformation, leading to the formation of several key metabolites.[1][2] Pharmacokinetic studies have identified 5,3'-didemethylnobiletin (M1), 5,4'-didemethylnobiletin (M2), and 5,3',4'-tridemethylnobiletin (M3) as the major metabolic products.[1][2] Notably, these metabolites have been shown to possess enhanced biological activities, particularly in the inhibition of cancer cell growth and the modulation of inflammatory responses.[2][3] This guide will delve into the specifics of these activities, the experimental methods used to determine them, and the molecular pathways through which they are exerted.

Biological Activity of this compound and its Metabolites

The metabolites of 5DN have demonstrated superior efficacy in several key areas of therapeutic interest, most notably in oncology and inflammation.

Anti-Cancer Activity

Studies have consistently shown that the metabolites of 5DN exhibit more potent cytotoxic effects against various cancer cell lines compared to 5DN itself. This enhanced activity is often attributed to the increased number of hydroxyl groups in the molecular structure of the metabolites.

Table 1: Inhibitory Effects (IC50 values in µM) of this compound and its Metabolites on Cancer Cell Growth

| Compound | SW620 (Colon Cancer)[2] | H460 (Lung Cancer)[1] | H1299 (Lung Cancer)[1] |

| This compound (5DN) | >10 µM (37% inhibition at 10 µM) | - | - |

| 5,3'-didemethylnobiletin (M1) | 0.12 | - | - |

| 5,4'-didemethylnobiletin (M2) | 5.5 | - | - |

| 5,3',4'-tridemethylnobiletin (M3) | 4.2 | - | - |

Note: A lower IC50 value indicates a higher potency.

The anti-cancer effects of 5DN and its metabolites are mediated through the induction of apoptosis and cell cycle arrest.[1][4] This is achieved by modulating the expression of key regulatory proteins involved in these processes. For instance, in glioblastoma cells, this compound has been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspases 3 and 9.[4]

Anti-Inflammatory Activity

5DN and its metabolites, particularly M2 and M3, have demonstrated significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds effectively inhibit the production of nitric oxide (NO), a key inflammatory mediator.[3] This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene and protein expression.[3] Interestingly, the anti-inflammatory activity of M1 appears to be linked to the induction of heme oxygenase-1 (HO-1) gene expression.[3]

Table 2: Anti-Inflammatory Activity of this compound and its Metabolites

| Compound | Inhibition of NO Production in LPS-stimulated RAW 264.7 cells[3] |

| This compound (5DN) | Moderate |

| 5,3'-didemethylnobiletin (M1) | Moderate |

| 5,4'-didemethylnobiletin (M2) | Strong |

| 5,3',4'-tridemethylnobiletin (M3) | Strong |

Signaling Pathways

The biological activities of this compound and its metabolites are orchestrated through the modulation of several key intracellular signaling pathways.

Anti-Cancer Signaling Pathways

The anti-cancer effects of 5DN and its metabolites are largely mediated by the inhibition of pro-survival signaling pathways and the activation of pro-apoptotic pathways. The ERK1/2, PI3K/Akt, and JAK/STAT3 pathways are key targets.[4] Inhibition of these pathways leads to decreased cell proliferation and survival, and the induction of apoptosis.

Caption: Anti-cancer signaling pathways modulated by 5DN and its metabolites.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are activated by inflammatory stimuli such as LPS. This leads to a reduction in the expression of pro-inflammatory genes like iNOS and COX-2.

Caption: Anti-inflammatory signaling pathways modulated by 5DN and its metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound and its metabolites on adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., SW620, H460, H1299)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound and its metabolites (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound and its metabolites in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis for Protein Expression

This protocol provides a general framework for analyzing the expression of proteins involved in the signaling pathways modulated by this compound and its metabolites.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Running buffer (Tris-glycine-SDS)

-

Transfer buffer (Tris-glycine-methanol)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The metabolites of this compound, particularly 5,3'-didemethylnobiletin (M1), 5,4'-didemethylnobiletin (M2), and 5,3',4'-tridemethylnobiletin (M3), exhibit significantly enhanced biological activities compared to the parent compound. Their potent anti-cancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as ERK1/2, PI3K/Akt, and JAK/STAT, position them as promising candidates for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of these natural compounds. Further studies are warranted to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.

References

- 1. Inhibitory Effects of Metabolites of this compound on Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Property of this compound (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

5-Demethylnobiletin: A Deep Dive into its Interaction with Cellular Signaling Cascades

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Demethylnobiletin (5-DMN), a flavonoid predominantly found in citrus peels, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. As a hydroxylated polymethoxyflavone, its structural characteristics contribute to a range of biological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying 5-DMN's therapeutic potential, with a specific focus on its intricate interactions with key cellular signaling cascades.

Recent research has illuminated the ability of 5-DMN to modulate critical pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are often dysregulated in various diseases, most notably in cancer.[2][3] Furthermore, its influence extends to the regulation of apoptosis and the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][4]

This document will systematically detail the known interactions of 5-DMN with these signaling networks, present quantitative data from relevant studies in a clear, tabular format, and provide detailed experimental protocols for key assays. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the complex molecular interactions. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic applications of this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on cancer cell viability and its modulation of key signaling proteins.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| HCT-116 | Colon Cancer | ~20 | 24 | MTT | [5] |

| HT-29 | Colon Cancer | 22 | Not Specified | MTT | [1] |

| COLO 205 | Colon Cancer | <20 | 24 | MTT | [5] |

| U87-MG | Glioblastoma | ~50 | 48 | MTT | [6] |

| A172 | Glioblastoma | ~50 | 48 | MTT | [6] |

| U251 | Glioblastoma | ~50 | 48 | MTT | [6] |

Table 2: Quantitative Effects of this compound on Signaling Protein Phosphorylation in Glioblastoma Cells (U87-MG, A172, U251)

| Protein | 5-DMN Concentration (µM) | Treatment Time (h) | Fold Change (vs. Control) | Method | Reference |

| p-ERK1/2 | 50 | 48 | Significant Decrease | Western Blot | [2] |

| p-Akt | 50 | 48 | Significant Decrease | Western Blot | [2] |

| p-STAT3 | 50 | 48 | Significant Decrease | Western Blot | [2] |

Key Signaling Pathways Modulated by this compound

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth. This compound has been shown to inhibit the MAPK/ERK pathway in glioblastoma cells.[2] This inhibition is characterized by a significant reduction in the phosphorylation of ERK1/2, a key downstream effector in this cascade. By downregulating ERK1/2 activity, 5-DMN can impede tumor cell proliferation and survival.

Caption: 5-DMN inhibits the MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and metabolism. Its aberrant activation is a common feature in many human cancers, contributing to tumor progression and resistance to therapy. Studies have demonstrated that this compound effectively inhibits the PI3K/Akt pathway in glioblastoma cells, as evidenced by a reduction in the phosphorylation of Akt.[2] This inhibition can lead to decreased cell survival and proliferation.

Caption: 5-DMN inhibits the PI3K/Akt signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in a variety of cancers and is associated with tumor progression and metastasis. This compound has been shown to inhibit the STAT3 signaling pathway in glioblastoma cells by reducing the phosphorylation of STAT3.[2] This inhibition can suppress the expression of STAT3 target genes involved in cell proliferation and survival.

Caption: 5-DMN inhibits the STAT3 signaling pathway.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis. Cancer cells often evade apoptosis, allowing for their uncontrolled growth. This compound has been demonstrated to induce apoptosis in glioblastoma cells.[2] This is achieved through the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases, the key executioners of apoptosis.

Caption: 5-DMN induces apoptosis via the mitochondrial pathway.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a crucial role in regulating metabolism. Activation of AMPK can inhibit cell growth and proliferation, making it an attractive target for cancer therapy. This compound and its derivatives have been shown to activate the LKB1-AMPK pathway.[4] This activation leads to the phosphorylation of downstream targets that control lipid and glucose metabolism, ultimately suppressing cell growth.

Caption: 5-DMN activates the LKB1-AMPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the interaction of this compound with cellular signaling cascades.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cells (e.g., U87-MG, A172, U251) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of 5-DMN that causes 50% inhibition of cell growth.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins within the signaling cascades.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, p-STAT3, STAT3, Bax, Bcl-2, GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized but are often in the range of 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone Suppress Lipid Accumulation by Activating the LKB1-AMPK Pathway in 3T3-L1 Preadipocytes and High Fat Diet-Fed C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Analysis of 5-Demethylnobiletin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Demethylnobiletin, a natural polymethoxyflavone found in citrus peels, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and reliable quantification of this compound in various samples is crucial for research, quality control, and formulation development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the HPLC method for this compound analysis.

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| Stationary Phase | Ascentis RP-Amide, 150 x 4.6 mm, 3 µm |

| Mobile Phase A | 75% Water, 20% Acetonitrile, 5% THF, 50 mM Ammonium Acetate, pH 3.0 |

| Mobile Phase B | 50% Water, 40% Acetonitrile, 10% THF, 50 mM Ammonium Acetate, pH 3.0 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 330 nm |

| Column Temperature | Ambient |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase B |

| 0 | 10 |

| 5 | 50 |

| 15 | 70 |

| 25 | 90 |

| 30 | 10 |

Table 3: Isocratic Elution Program (Alternative Method)

| Time (minutes) | % Mobile Phase B |

| 0 - 10 | 50 |

Table 4: Method Validation Parameters

| Parameter | Value |

| Linearity Range | 1 - 100 µM |

| Regression Equation | y = 0.0729x |

| Correlation Coefficient (r²) | 0.9999 |

| Retention Time (Gradient) | 21.0 min[1] |

| Retention Time (Isocratic) | 7.5 min[1] |

Experimental Protocols

This section details the methodologies for the HPLC analysis of this compound.

Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Ascentis RP-Amide column (150 x 4.6 mm, 3 µm) or equivalent

-

HPLC grade acetonitrile, water, and tetrahydrofuran (THF)

-

Ammonium acetate

-

Formic acid or acetic acid for pH adjustment

-

This compound reference standard

-

Methanol, HPLC grade

-

Ethyl acetate, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

Preparation of Mobile Phases

-

Mobile Phase A: In a 1 L volumetric flask, combine 750 mL of HPLC grade water, 200 mL of acetonitrile, and 50 mL of THF. Add ammonium acetate to a final concentration of 50 mM. Adjust the pH to 3.0 with a suitable acid (e.g., formic acid).

-

Mobile Phase B: In a 1 L volumetric flask, combine 500 mL of HPLC grade water, 400 mL of acetonitrile, and 100 mL of THF. Add ammonium acetate to a final concentration of 50 mM. Adjust the pH to 3.0 with a suitable acid.

-

Degas both mobile phases before use.

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 1 mM): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in methanol in a volumetric flask to obtain the desired concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50% methanol to achieve concentrations within the linear range (e.g., 1, 10, 25, 50, 75, and 100 µM)[1].

Sample Preparation

The following is a general procedure for the extraction of this compound from a reaction mixture. This may need to be adapted based on the specific sample matrix.

-

Adjust the pH of the aqueous sample to neutral.

-

Extract the sample with an equal volume of ethyl acetate three times.

-

Pool the ethyl acetate extracts and evaporate to dryness under vacuum.

-

Reconstitute the dried residue in a known volume of 50% methanol[1].

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the standard and sample solutions.